Boiling Point Elevation Relative to Unsubstituted 1,4-Dihydropyrimidine
The introduction of ethyl and methyl substituents in 2-ethyl-1-methyl-1,4-dihydropyrimidine raises the computed boiling point substantially above that of the parent 1,4-dihydropyrimidine, indicating lower volatility and potentially safer handling at elevated temperatures [1].
| Evidence Dimension | Normal boiling point (computed at 760 mmHg) |
|---|---|
| Target Compound Data | 177.4 ± 33.0 °C |
| Comparator Or Baseline | 1,4-Dihydropyrimidine: 133.7 ± 33.0 °C |
| Quantified Difference | ΔT_bp ≈ +43.7 °C |
| Conditions | Computed values based on group-contribution methods; identical calculation framework |
Why This Matters
A 44 °C higher boiling point reduces evaporative losses during solvent removal and allows broader thermal windows in reactions requiring reflux without crossing into hazardous vapor pressure regimes.
- [1] ChemSrc. Pyrimidine, 2-ethyl-1,4-dihydro-1-methyl- (9CI). https://m.chemsrc.com/mip/chanpin/4403405.html (accessed 2026-04-28). View Source
